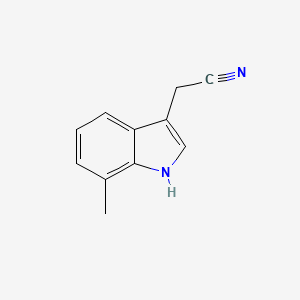

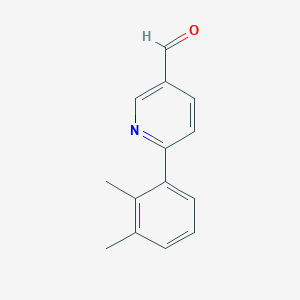

2-(7-methyl-1H-indol-3-yl)acetonitrile

Overview

Description

2-(7-methyl-1H-indol-3-yl)acetonitrile is a derivative of indole, which is a versatile and common nitrogen-based heterocyclic scaffold . Indole-based compounds are important due to their biological and pharmaceutical activities . This compound is a light-induced auxin-inhibitory substance isolated from light-grown cabbage (Brassica olearea L.) shoots .

Synthesis Analysis

Indoles are significant heterocyclic systems in natural products and drugs. They play a main role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of various disorders has attracted increasing attention in recent years . The investigation of novel methods of synthesis has attracted the attention of the chemical community .Molecular Structure Analysis

The molecular formula of a similar compound, 2-(3-(hydroxyimino)methyl)-1H-indol-3-yl)acetonitrile, is C17H14N3O2Cl . The FT-IR spectrum shows peaks at 3061 cm^-1 (Ar-H str), 1538 cm^-1 (Ar-C str), 3369 cm^-1 (NH-str), 1646 cm^-1 (NH-bend), 1705 cm^-1 (C=O-str), and 689 cm^-1 (Cl) .Chemical Reactions Analysis

Indole derivatives show various biologically vital properties . They have been used as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .Physical And Chemical Properties Analysis

The melting point of a similar compound, 2-(3-(hydroxyimino)methyl)-1H-indol-3-yl)acetonitrile, is 211–213°C . The compound has a high fluorescence quantum yield and good thermal stability .Scientific Research Applications

Synthesis and Chemical Characterization

Synthesis Techniques : Research has demonstrated advanced synthesis techniques for indole-derived compounds, highlighting methods for improving yields and exploring chemical behaviors. For example, a study reported the synthesis and characterization of various indole compounds, emphasizing the importance of these processes in understanding the chemical properties of indole derivatives (Rajagopal et al., 2003).

Chemical Reactivity : Another study focused on the nucleophilic reactivities of indoles, providing valuable data on the interaction between indole derivatives and other chemical entities. This research can guide the development of new compounds and materials based on indole structures (Lakhdar et al., 2006).

Biological and Pharmaceutical Applications

Antimicrobial and Anti-inflammatory Properties : A notable application of indole derivatives is in the development of compounds with potential antimicrobial and anti-inflammatory activities. Research into novel substituted indoles has shown promising results in this area, suggesting the potential for these compounds in therapeutic applications (Gadegoni & Manda, 2013).

Biosynthesis and Plant Growth : Indole compounds play a crucial role in plant growth and development, as seen in the biosynthesis of the plant hormone indole-3-acetic acid from indole derivatives. Research has elucidated the enzymatic pathways involved, highlighting the importance of indole compounds in agriculture and botany (Kobayashi et al., 1993).

Advanced Materials and Chemistry

Catalysis and Synthesis : Studies have also explored the use of indole-derived compounds in catalysis, demonstrating their utility in synthesizing complex molecular structures. This includes the development of novel synthesis pathways for important chemical subunits, indicating the broad applicability of these compounds in material science (Magolan & Kerr, 2006).

Environmental and Analytical Chemistry : The breakdown and analysis of acetonitrile and its derivatives have been studied for environmental monitoring and analytical chemistry applications. Research into the biochemical pathways for acetonitrile degradation in bacteria provides insight into the environmental fate of these compounds (Firmin & Gray, 1976).

Mechanism of Action

Safety and Hazards

Future Directions

The compound exhibits high fluorescence quantum yield and good thermal stability, making it an excellent candidate for OLED applications . The vacuum deposited non-doped OLED device fabricated using a similar compound shows electroluminescence at 564 nm, maximum current efficiency (CE) 0.687 cd A−1, and a maximum external quantum efficiency (EQE) of 0.24% .

Biochemical Analysis

Biochemical Properties

It is known that the carbonitrile group in this compound is twisted away from the indole plane . This structural feature could potentially influence its interactions with enzymes, proteins, and other biomolecules.

Molecular Mechanism

It is known that the compound has a carbonitrile group that is twisted away from the indole plane , which could potentially influence its binding interactions with biomolecules and its ability to inhibit or activate enzymes.

properties

IUPAC Name |

2-(7-methyl-1H-indol-3-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2/c1-8-3-2-4-10-9(5-6-12)7-13-11(8)10/h2-4,7,13H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLHXXGYXFMACFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=CN2)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1S,3R)-3-[2-(4-nitrophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B1648859.png)

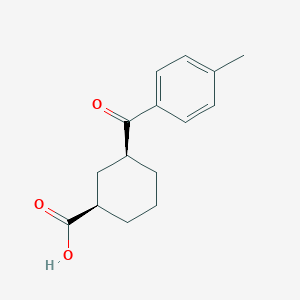

![cis-3-[2-(4-Methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1648861.png)

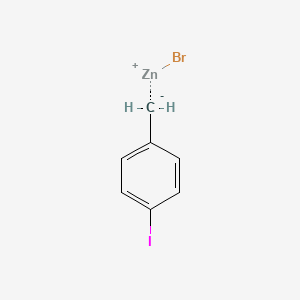

![3-[(4-Chlorophenoxy)methyl]azetidine](/img/structure/B1648902.png)

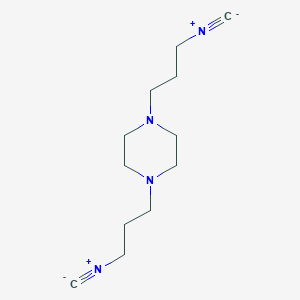

![Ethyl (7R,8S)-8-amino-1,4-dioxaspiro[4.5]decane-7-carboxylate](/img/structure/B1648906.png)

![Imidazo[1,5-a]pyrido[3,2-e]pyrazine, 2,6-dimethoxy-7-methyl-](/img/structure/B1648935.png)